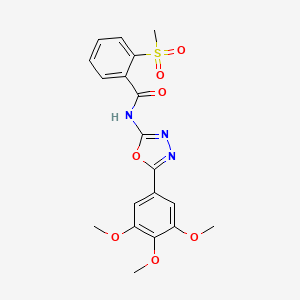
2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TMOX, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Anticancer Activity
Research has focused on the synthesis and evaluation of compounds with the 1,3,4-oxadiazole moiety for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and tested against several cancer cell lines, showing moderate to excellent anticancer activity. This suggests that compounds containing 1,3,4-oxadiazole structures could serve as promising leads in anticancer drug discovery (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Cardiac Electrophysiological Activity
Compounds structurally related to the one have been investigated for their cardiac electrophysiological properties. Specifically, N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency comparable to known class III antiarrhythmic agents, indicating the potential of such molecules in developing new treatments for arrhythmias (Morgan et al., 1990).
Microbial Metabolite Identification
The metabolic processes and mechanisms of action of related compounds have been studied using in vitro models. For example, the metabolites of a synthetic nitric oxide-releasing derivative of farnesylthiosalicylic acid were investigated, providing insights into its anticancer activity and suggesting routes for further pharmacological development (Wang, Zhu, Liu, Chen, & Ling, 2014).
Antimicrobial and Antifungal Applications
Derivatives of 1,3,4-oxadiazole and related sulfonamides have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).
Polymer Science
In the field of polymer science, related structures have been incorporated into polyamides and poly(amide-imide)s, demonstrating the versatility of these compounds in creating materials with desirable properties for various applications, such as memory devices (Chen, Hu, & Liou, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is microtubules . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in head-to-tail fashion . They play an integral role in mitotic spindle formation during cell division .
Mode of Action
The compound acts as a microtubule destabilizer . It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The interaction mechanism is triggered by the binding of the compound at the CBS of the αβ-tubulin dimer .
Biochemical Pathways
The compound affects the insulin and Nrf2 signaling pathways . It activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .
Pharmacokinetics
The compound’sbioavailability is suggested by its ability to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice following oral administration .
Result of Action
The compound alleviates hepatic insulin resistance in vitro and in vivo, by the activation of the insulin signaling pathway, accomplished by the suppression of oxidative stress . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of high glucose levels can induce insulin resistance in cells, which the compound can ameliorate . .
Analyse Biochimique
Biochemical Properties
2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with tubulin, a protein that is crucial for microtubule formation and stability . This interaction leads to the destabilization of microtubules, which is a critical process in cell division and has implications for cancer treatment. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics . This disruption affects cell signaling pathways, leading to cell cycle arrest and programmed cell death. Furthermore, the compound influences gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately leading to apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, influencing its bioavailability and activity . The compound’s metabolites may also contribute to its overall therapeutic effects and toxicity profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its localization within cells is influenced by its interactions with cellular membranes and organelles, affecting its accumulation and activity.
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to its target proteins to exert its effects. Post-translational modifications and targeting signals may also influence its localization and function within the cell .
Propriétés
IUPAC Name |
2-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-26-13-9-11(10-14(27-2)16(13)28-3)18-21-22-19(29-18)20-17(23)12-7-5-6-8-15(12)30(4,24)25/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODVAFUCSCVKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
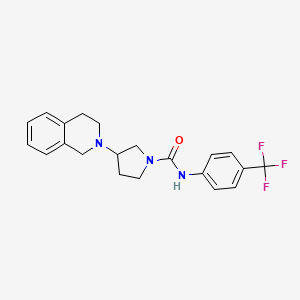
![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)
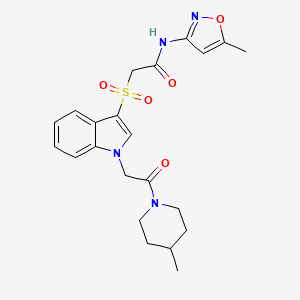
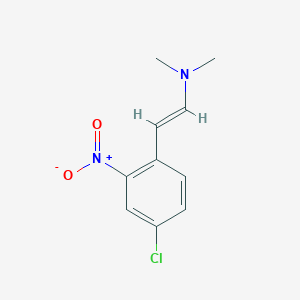
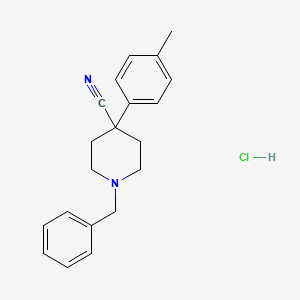
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)